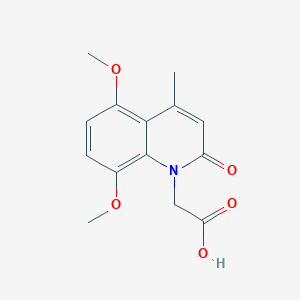

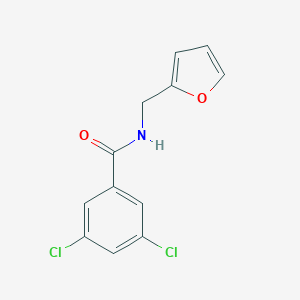

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, also known as DMMOQA, is a synthetic organic compound that is widely used in scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound with a structure containing a fused benzene ring and a pyridine ring. DMMOQA has been studied for its potential pharmacological and biological activities, such as its anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been shown to possess antitumor activity in certain cancer cell lines.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, involving compounds structurally related to "(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid". These compounds were evaluated for their potential as inhibitors of tumor cell growth, suggesting their application in the development of new antitumor agents (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).

Redox Reactivity

Another study explored the redox reactivity of quinoline-5,8-dione derivatives, closely related to the compound . The research focused on their interaction with charged phosphorus nucleophiles, highlighting the compound's potential role in redox chemistry and its application in studying electron transfer reactions (J. Nycz, G. Małecki, Samir H. Chikkali, Imre Hajdók, Priti Singh, 2012).

Practical Synthesis

The practical synthesis of related compounds, such as cotarnine from noscapine, has been reported. This involves the transformation of methoxy-benzaldehyde derivatives through a series of reactions, indicating the compound's utility in complex organic syntheses and its potential application in pharmaceutical manufacturing (T. Shirasaka, Yuki Takuma, Tetsuro Shimpuku, Naoshi Imaki, 1990).

Anticonvulsant Activity Studies

New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, structurally similar to the given compound, were synthesized and evaluated for their anticonvulsant activity. This suggests potential applications in the development of new therapeutics for epilepsy and related disorders (Wassim El Kayal, S. Shtrygol’, S. Zalevskyi, Amjad abu Shark, V. Tsyvunin, S. Kovalenko, N. Bunyatyan, L. Perekhoda, H. Severina, V. Georgiyants, 2019).

Propiedades

IUPAC Name |

2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMQHWYRBAAIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)

![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)

![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)

![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)

![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)